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Abstract
4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is a fluorinated organic compound of

increasing interest in medicinal chemistry and organic synthesis. The presence of the

ethoxycarbonyldifluoromethyl group offers unique steric and electronic properties, positioning it

as a valuable building block for the synthesis of novel pharmaceutical candidates and complex

organic molecules. The difluoromethyl moiety, in particular, is recognized as a bioisostere of

hydroxyl, thiol, or amino groups, which can enhance metabolic stability and binding affinity of

drug candidates. This guide provides a comprehensive overview of the structure, properties,

synthesis, and potential applications of 4-(Ethoxycarbonyldifluoromethyl)phenylboronic
acid, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions.

Chemical Structure and Properties
4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is characterized by a phenyl ring

substituted with a boronic acid group at the 4-position and an ethoxycarbonyldifluoromethyl

group. The difluoromethylene group adjacent to the ester imparts distinct electronic properties

that influence the reactivity of the boronic acid moiety.
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Visualization of the Core Structure
Caption: Chemical structure of 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid.

Physicochemical Properties
A summary of the key physicochemical properties for 4-
(Ethoxycarbonyldifluoromethyl)phenylboronic acid is presented in Table 1. This data is

essential for determining appropriate solvents, reaction conditions, and storage procedures.

Property Value Reference(s)

CAS Number 1256345-83-1 [1]

Molecular Formula C10H11BF2O4 [1]

Molecular Weight 244.00 g/mol [1]

Appearance
White to off-white solid (typical

for phenylboronic acids)
General knowledge

Purity
≥98% (as offered by

commercial suppliers)
[1]

Note: Experimental data such as melting point, boiling point, and solubility for this specific

compound are not widely available in public literature and would typically be determined

empirically.

Experimental Protocols
While a specific, detailed synthesis protocol for 4-
(Ethoxycarbonyldifluoromethyl)phenylboronic acid is not readily available in peer-reviewed

literature, a general and widely applicable method for the synthesis of substituted

phenylboronic acids can be adapted. This typically involves the formation of an organometallic

intermediate from an aryl halide, followed by reaction with a borate ester and subsequent

hydrolysis.

Proposed Synthetic Pathway
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The synthesis is proposed to proceed via a Grignard reaction, a common method for forming

carbon-boron bonds.

Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate Magnesium (Mg)
Anhydrous THF Grignard Reagent IntermediateGrignard Formation 1. Trimethyl borate (B(OMe)3)

2. Acidic Workup (e.g., HCl) 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acidBorylation & Hydrolysis

Click to download full resolution via product page

Caption: Proposed Grignard-based synthesis of the target compound.

General Experimental Procedure (Hypothetical)
This protocol is a general representation and has not been optimized for this specific

compound.

Grignard Reagent Formation:

To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon),

add magnesium turnings.

Add a small crystal of iodine as an initiator, followed by anhydrous tetrahydrofuran (THF).

A solution of ethyl 2-(4-bromophenyl)-2,2-difluoroacetate in anhydrous THF is added

dropwise. The reaction is typically initiated with gentle heating.

After the addition is complete, the reaction mixture is stirred at room temperature to

ensure the complete formation of the Grignard reagent.

Borylation and Hydrolysis:

In a separate flame-dried flask, a solution of trimethyl borate in anhydrous THF is cooled

to -78 °C.

The prepared Grignard reagent is transferred to the cold borate solution via cannula,

maintaining a low temperature.

The reaction mixture is allowed to warm to room temperature and stirred overnight.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b567942?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b567942?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The reaction is quenched by the slow addition of an aqueous acid (e.g., 1 M HCl) at 0 °C.

The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

The organic layers are combined, washed with brine, dried over anhydrous sodium

sulfate, and concentrated under reduced pressure to yield the crude product.

Purification:

The crude 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid can be purified by

recrystallization or silica gel column chromatography.

Applications in Research and Development
Phenylboronic acids are cornerstone reagents in modern organic synthesis, primarily due to

their role in the Suzuki-Miyaura cross-coupling reaction. The introduction of the difluoromethyl

group is a key strategy in drug design to enhance the pharmacokinetic and pharmacodynamic

properties of molecules.

Suzuki-Miyaura Cross-Coupling Reactions
4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is an ideal coupling partner for the

synthesis of biaryl compounds. The general workflow for such a reaction is depicted below.
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Reactants

Reaction Conditions

4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid

Coupled Biaryl Product

Aryl or Heteroaryl Halide/Triflate
(Ar-X)

Palladium Catalyst (e.g., Pd(PPh3)4)
Base (e.g., K2CO3, Cs2CO3)

Solvent (e.g., Toluene, Dioxane, Water)

Click to download full resolution via product page

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

This reaction is pivotal for constructing carbon-carbon bonds, a fundamental step in the

synthesis of many biologically active compounds. The difluoro-ester moiety can be carried

through the coupling reaction and can be further modified in subsequent synthetic steps if

required.

Role in Drug Discovery
The incorporation of fluorine into drug candidates is a well-established strategy to improve

metabolic stability, bioavailability, and binding affinity. The difluoromethyl group, in particular,

can act as a lipophilic hydrogen bond donor and a bioisosteric replacement for other functional

groups. While specific biological data for 4-(Ethoxycarbonyldifluoromethyl)phenylboronic
acid is not yet widely published, its structural motifs suggest potential applications in the

development of inhibitors for various enzymatic targets where phenylboronic acids have shown

activity.
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Conclusion
4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is a promising building block for

organic synthesis and medicinal chemistry. Its unique combination of a reactive boronic acid

handle and an electron-withdrawing, metabolically stable difluoro-ester group makes it a

valuable tool for the construction of complex molecules. Further research into the specific

applications and biological activity of this compound and its derivatives is warranted and is

expected to yield novel discoveries in drug development and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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